Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
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Overview
Description
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyrrole core
Preparation Methods
The synthesis of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[2,3-b]pyrrole core, followed by the introduction of the amino, ethyl, and iodo groups. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The iodo group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Diethyl 4-amino-6-ethyl-3-iodo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate can be compared with other similar compounds, such as:
- Diethyl 4-amino-6-ethyl-3-bromo-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
- Diethyl 4-amino-6-ethyl-3-chloro-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate These compounds share a similar core structure but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, highlighting the uniqueness of the iodo derivative .
Properties
Molecular Formula |
C14H17IN2O4S |
---|---|
Molecular Weight |
436.27 g/mol |
IUPAC Name |
diethyl 4-amino-6-ethyl-3-iodothieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C14H17IN2O4S/c1-4-17-10(13(18)20-5-2)9(16)7-8(15)11(22-12(7)17)14(19)21-6-3/h4-6,16H2,1-3H3 |
InChI Key |
YTKULNQTFJHJFO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1SC(=C2I)C(=O)OCC)N)C(=O)OCC |
Origin of Product |
United States |
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